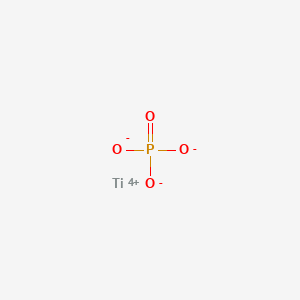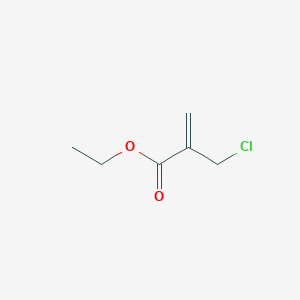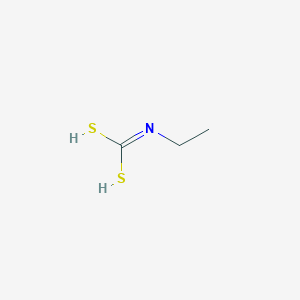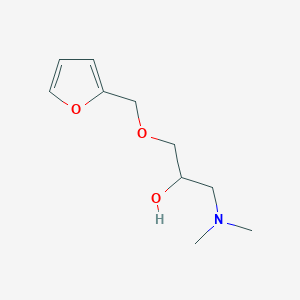![molecular formula C14H14N4O3 B090919 N'-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide CAS No. 17353-82-1](/img/structure/B90919.png)
N'-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide, commonly known as HCBIM, is a synthetic compound that has gained significant attention in the scientific community for its potential use in various research applications. HCBIM is a potent inhibitor of histone deacetylase (HDAC), which plays a crucial role in gene expression regulation.
作用机制
HCBIM exerts its biological effects by inhibiting N'-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide, which plays a crucial role in gene expression regulation. N'-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide inhibitors, such as HCBIM, alter the acetylation status of histones, leading to changes in chromatin structure and gene expression. HCBIM has been shown to selectively inhibit N'-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide6, which is involved in the regulation of various cellular processes, including protein degradation, cell migration, and immune response.
Biochemical and Physiological Effects
HCBIM has been shown to have various biochemical and physiological effects, including inducing cell cycle arrest and apoptosis in cancer cells, reducing oxidative stress and inflammation in the brain, and improving cardiovascular function. HCBIM has also been shown to enhance the immune response by increasing the production of cytokines and chemokines.
实验室实验的优点和局限性
One of the major advantages of HCBIM is its potent inhibitory activity against N'-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide6. HCBIM has also been shown to have low toxicity and good bioavailability, making it an attractive candidate for further development. However, one of the limitations of HCBIM is its complex synthesis method, which requires expertise in organic chemistry. Additionally, more studies are needed to determine the optimal dosage and treatment duration for HCBIM in various research applications.
未来方向
There are many future directions for the research and development of HCBIM. One potential application is in the treatment of cancer, where HCBIM may be used in combination with other chemotherapeutic agents to enhance their efficacy. HCBIM may also be useful in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, where it may help to reduce oxidative stress and inflammation in the brain. Additionally, HCBIM may be used to improve cardiovascular function in patients with hypertension and other cardiovascular diseases. Further studies are needed to explore the full potential of HCBIM in various research applications.
Conclusion
In conclusion, HCBIM is a synthetic compound that has gained significant attention in the scientific community for its potential use in various research applications. HCBIM is a potent inhibitor of N'-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide6, which plays a crucial role in gene expression regulation. HCBIM has been shown to have various biochemical and physiological effects, including inducing cell cycle arrest and apoptosis in cancer cells, reducing oxidative stress and inflammation in the brain, and improving cardiovascular function. HCBIM has many future directions for research and development, including its potential use in cancer treatment, neurodegenerative diseases, and cardiovascular diseases.
合成方法
HCBIM is synthesized through a multistep process that involves the reaction of 4-nitrophenol with sodium hydroxide to form the corresponding sodium salt, followed by reaction with 4-aminophenol to form the intermediate. The intermediate is then reacted with N,N'-carbonyldiimidazole to form the final product, HCBIM. The synthesis of HCBIM is a complex process that requires careful attention to detail and expertise in organic chemistry.
科学研究应用
HCBIM has been extensively studied for its potential use in various research applications, including cancer treatment, neurodegenerative diseases, and cardiovascular diseases. HCBIM has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. HCBIM has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, HCBIM has been shown to improve cardiovascular function by reducing blood pressure and improving endothelial function.
属性
IUPAC Name |
N'-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c15-13(17-19)9-1-5-11(6-2-9)21-12-7-3-10(4-8-12)14(16)18-20/h1-8,19-20H,(H2,15,17)(H2,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRBFTSNCIQBIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)N)OC2=CC=C(C=C2)C(=NO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

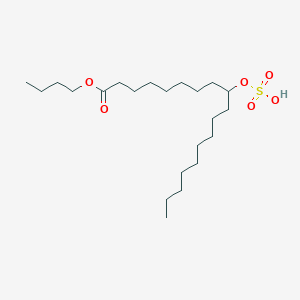
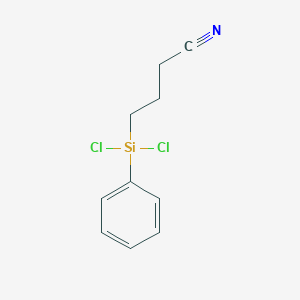
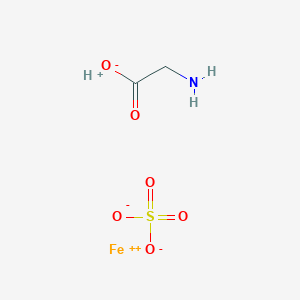
![2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid](/img/structure/B90846.png)

